molecular formula C15H15N5S B10802848 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B10802848
M. Wt: 297.4 g/mol
InChI Key: WJQFDNAXZHSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-633558 is a chemical compound with the molecular formula C15H15N5S and a molecular weight of 297.38. It is primarily used in scientific research and is not intended for human use

Preparation Methods

The preparation of WAY-633558 involves several synthetic routes and reaction conditions. One common method includes the use of indazole compounds. The preparation method typically involves the following steps:

Chemical Reactions Analysis

WAY-633558 undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: WAY-633558 can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-633558 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: WAY-633558 is used in biological research to study its effects on different biological systems.

    Medicine: This compound is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: WAY-633558 is used in industrial research to develop new materials and processes.

Mechanism of Action

The mechanism of action of WAY-633558 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

WAY-633558 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Biological Activity

4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core substituted with a pyridin-2-yl piperazine group. This unique structure is believed to contribute to its biological activity, particularly in targeting various receptors and enzymes.

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .
  • VEGFR Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR)-2, which is crucial in angiogenesis and cancer progression. Several derivatives demonstrated potent inhibitory activities against VEGFR-2, indicating potential applications in cancer therapy .
  • Tyrosinase Inhibition : Studies have suggested that derivatives of thieno[2,3-d]pyrimidine can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This activity may be beneficial in treating hyperpigmentation disorders .

Biological Activity Summary

Activity Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
VEGFR-2 inhibitionDisruption of angiogenesis and cancer cell proliferation
Tyrosinase inhibitionReduction of melanin synthesis
AntimicrobialExhibits moderate to strong antimicrobial properties
AntitumorPotential anti-tumor effects observed in various cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that certain compounds significantly reduced inflammation markers in vitro. Compounds with electron-donating groups showed enhanced anti-inflammatory activity .
  • VEGFR Inhibition Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. The most potent inhibitors showed IC50 values in the low micromolar range, demonstrating significant potential for cancer treatment .
  • Tyrosinase Activity : Research into the anti-tyrosinase activity of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives revealed that compounds with hydroxyl substitutions exhibited the highest inhibitory effects against tyrosinase, suggesting their utility in cosmetic applications .

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H15N5S/c1-2-5-16-13(3-1)19-6-8-20(9-7-19)14-12-4-10-21-15(12)18-11-17-14/h1-5,10-11H,6-9H2

InChI Key

WJQFDNAXZHSKDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.